molecular formula C8H12F3NO4 B573488 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid CAS No. 188030-43-5

2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid

Cat. No. B573488
Key on ui cas rn: 188030-43-5
M. Wt: 243.182
InChI Key: DRKWWMGEXDHBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133187B2

Procedure details

To a stirred solution of 338 (294 mg, 1.209 mmol) in THF (10 mL) at 0° C. under nitrogen was added sequentially NMM (159.5 μL, 1.451 mmol) neat via syringe and ethyl chloroformate (138.7 μL, 1.451 mmol) neat by syringe. After 45 min the resulting suspension was filtered through GF/F filter paper with THF and the filtrate was isolated and stirred at 0° C. under nitrogen. A solution of NaBH4 (45.74 mg, 1.209 mmol) in H2O (2 mL) was added and the cooling bath was removed. After about 15 min, the reaction was concentrated and the residue was resuspended in Et2O (30 mL) and H2O (30 mL) with stirring. After stirring for 5 min the layers were separated and the organic phase washed brine (1×30 mL). The organic phase was (MgSO4), filtered and concentrated to afford 240 mg (86%) of tert-butyl 1,1,1-trifluoro-3-hydroxypropan-2-ylcarbamate (340) as a white solid.
Name
Quantity
294 mg
Type
reactant
Reaction Step One
Name
Quantity
159.5 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
138.7 μL
Type
reactant
Reaction Step Two
Name
Quantity
45.74 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([C:13]([F:16])([F:15])[F:14])[C:10](O)=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].CN1CCOCC1.ClC(OCC)=O.[BH4-].[Na+]>C1COCC1.O>[F:14][C:13]([F:15])([F:16])[CH:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:2])([CH3:4])[CH3:3])[CH2:10][OH:11] |f:3.4|

Inputs

Step One
Name
Quantity
294 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F
Name
Quantity
159.5 μL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
138.7 μL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
45.74 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 45 min the resulting suspension was filtered through GF/F
Duration
45 min
FILTRATION
Type
FILTRATION
Details
filter paper with THF
CUSTOM
Type
CUSTOM
Details
the filtrate was isolated
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
STIRRING
Type
STIRRING
Details
H2O (30 mL) with stirring
STIRRING
Type
STIRRING
Details
After stirring for 5 min the layers
Duration
5 min
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
the organic phase washed brine (1×30 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C(CO)NC(OC(C)(C)C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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